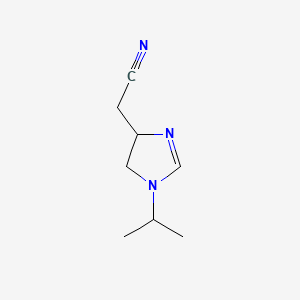![molecular formula C9H14O2 B574455 Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S,4R)-[partial]- (9CI) CAS No. 186127-45-7](/img/no-structure.png)
Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S,4R)-[partial]- (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S,4R)-[partial]- (9CI)” is a chemical compound with the formula C9H14O2 and a molecular weight of 154.2063 . It is also known by other names such as 2-Norbornanecarboxylic acid, methyl ester; exo-Bicyclo [2.2.1]heptan-2-carboxylic acid, methyl ester .
Molecular Structure Analysis
The molecular structure of this compound can be represented by its IUPAC Standard InChI: InChI=1S/C9H14O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h6-8H,2-5H2,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (154.2063) and its molecular formula (C9H14O2) . More specific properties like boiling point, melting point, and density are not provided in the sources I have access to.Propiedades
Número CAS |
186127-45-7 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.209 |
Nombre IUPAC |
methyl (1R,4S)-bicyclo[2.2.1]heptane-3-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h6-8H,2-5H2,1H3/t6-,7+,8?/m1/s1 |
Clave InChI |
BWGIKEUGPCOETD-KVARREAHSA-N |
SMILES |
COC(=O)C1CC2CCC1C2 |
Sinónimos |
Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S,4R)-[partial]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








